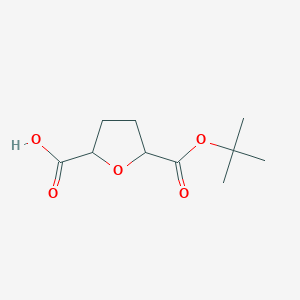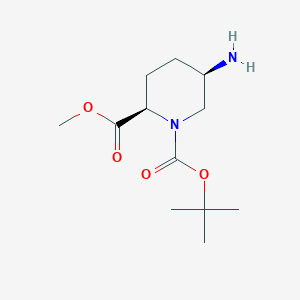
2-Oxo-2-(2-oxocyclopentyl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-(2-oxocyclopentyl)ethyl acetate, also known as ethyl 2-(2-oxocyclopentyl)acetate, is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclopentanone and is characterized by the presence of both an ester and a ketone functional group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-oxocyclopentyl)ethyl acetate typically involves the reaction of cyclopentanone with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethyl chloroacetate reacts with the enolate form of cyclopentanone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-(2-oxocyclopentyl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Oxo-2-(2-oxocyclopentyl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-(2-oxocyclopentyl)ethyl acetate involves its interaction with various molecular targets and pathways. The ester and ketone functional groups allow it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate: A closely related compound with similar functional groups.
Cyclopentanone derivatives: Compounds such as cyclopentanone and its esters share structural similarities.
Uniqueness
2-Oxo-2-(2-oxocyclopentyl)ethyl acetate is unique due to its combination of ester and ketone functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
118790-18-4 |
|---|---|
Formule moléculaire |
C9H12O4 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
[2-oxo-2-(2-oxocyclopentyl)ethyl] acetate |
InChI |
InChI=1S/C9H12O4/c1-6(10)13-5-9(12)7-3-2-4-8(7)11/h7H,2-5H2,1H3 |
Clé InChI |
GNLWFDSMCVUEJF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=O)C1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)

![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)


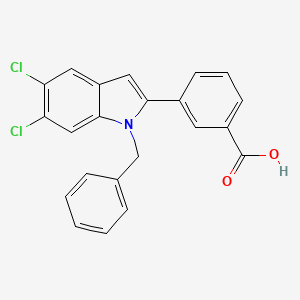
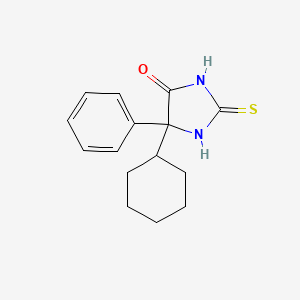
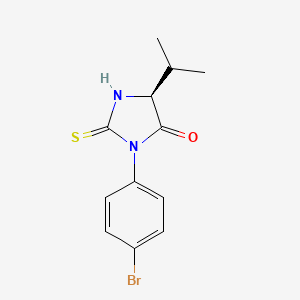
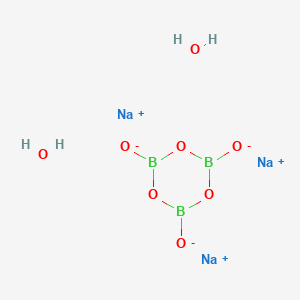
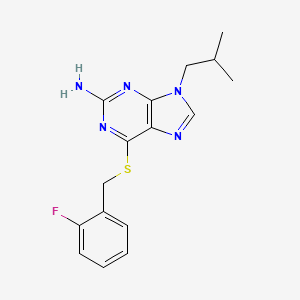

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12930262.png)
